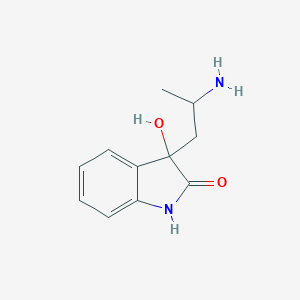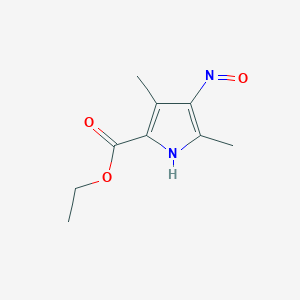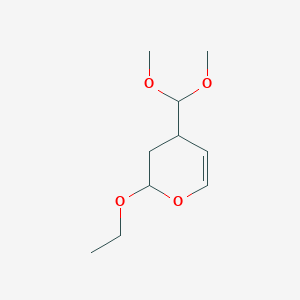
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran, also known as DEMEP, is a chemical compound that belongs to the class of pyran derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. DEMEP has been found to possess unique properties that make it a valuable tool in various research fields. In
Wirkmechanismus
The mechanism of action of 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is not fully understood. However, studies have shown that it can act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have various physiological effects.
Biochemische Und Physiologische Effekte
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has been found to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function and memory retention in animal models. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. Additionally, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. Its unique properties make it a valuable tool in various research fields. However, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its potential applications fully. Additionally, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran can be toxic at high concentrations, and caution should be taken when handling it.
Zukünftige Richtungen
There are several future directions for research on 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran. One area of interest is its potential applications in the treatment of neurodegenerative disorders. Studies have shown that 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran can improve cognitive function and memory retention, making it a potential candidate for the treatment of Alzheimer's disease and other related disorders. Additionally, more research is needed to determine the full extent of 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran's anti-inflammatory and antioxidant properties and how they can be used to treat various diseases. Finally, the synthesis of new pyran derivatives using 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran as an intermediate is an area of interest for future research. These derivatives have potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Conclusion:
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is a valuable tool in scientific research due to its unique properties and potential applications. Its synthesis method is simple and reproducible, and it has been found to have various biochemical and physiological effects. While more research is needed to determine its full potential, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has already shown promise in the treatment of neurodegenerative disorders and as an intermediate in the synthesis of other pyran derivatives.
Synthesemethoden
The synthesis of 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is a relatively simple process that involves the reaction of 2-ethoxyacetaldehyde with paraformaldehyde and methanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran as a white solid with a high purity of up to 98%. This method has been optimized to ensure the reproducibility of the synthesis process and the purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has been found to have a wide range of applications in scientific research. One of its primary uses is in the synthesis of other chemical compounds. 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is a versatile intermediate that can be used to synthesize a range of pyran derivatives with unique properties. These derivatives have potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Eigenschaften
CAS-Nummer |
110238-72-7 |
|---|---|
Produktname |
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O4/c1-4-13-9-7-8(5-6-14-9)10(11-2)12-3/h5-6,8-10H,4,7H2,1-3H3 |
InChI-Schlüssel |
MVOWKKPIOJAMHW-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C(OC)OC |
Kanonische SMILES |
CCOC1CC(C=CO1)C(OC)OC |
Synonyme |
2H-Pyran,4-(dimethoxymethyl)-2-ethoxy-3,4-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
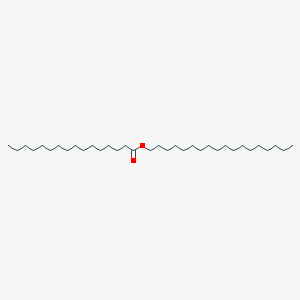
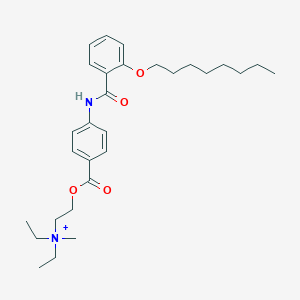
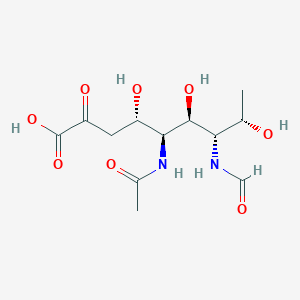
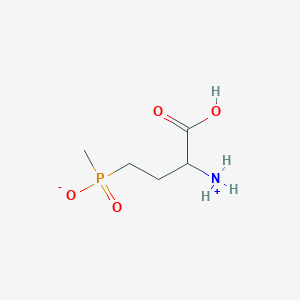
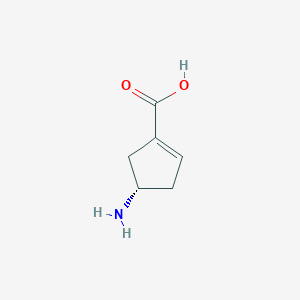
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
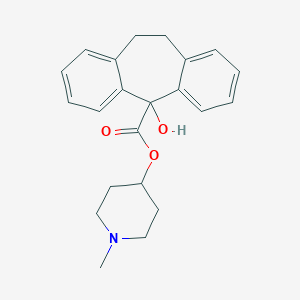
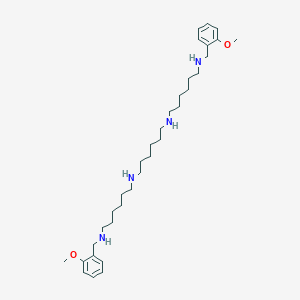
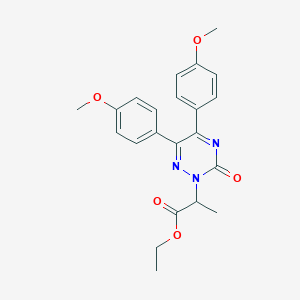
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
